molecular formula C23H24N4O5S B2635510 N-(3,5-dimethoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 1112375-01-5

N-(3,5-dimethoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2635510
CAS No.: 1112375-01-5
M. Wt: 468.53
InChI Key: OGYQSDOODNBUJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-Dimethoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a structurally complex small molecule featuring a pyrimidoindole core fused with a substituted acetamide moiety. The pyrimidoindole system is characterized by a 4-oxo group, methoxy and methyl substituents at positions 3, 5, and 8, and a sulfanyl bridge connecting the indole nitrogen to the acetamide group.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5S/c1-26-18-7-6-14(30-3)11-17(18)20-21(26)22(29)27(2)23(25-20)33-12-19(28)24-13-8-15(31-4)10-16(9-13)32-5/h6-11H,12H2,1-5H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYQSDOODNBUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=CC(=CC(=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3,5-dimethoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrimidoindole core, followed by the introduction of the methoxy groups and the acetamide moiety. Common reagents used in these reactions include methoxybenzene derivatives, acetic anhydride, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

N-(3,5-dimethoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, often used in analytical studies to understand its structure.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, which may include:

Anticancer Properties

Preliminary studies suggest that N-(3,5-dimethoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide has potential anticancer effects. It may inhibit tumor cell proliferation through mechanisms such as:

  • Induction of apoptosis in cancer cells.
  • Modulation of signaling pathways involved in cell growth and survival.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Potential mechanisms include:

  • Inhibition of pro-inflammatory cytokines.
  • Suppression of inflammatory pathways.

Case Studies

Several case studies have explored the applications of this compound in various contexts:

  • In vitro Studies : Research has demonstrated that the compound can inhibit cancer cell lines effectively at specific concentrations. For instance:
    • A study showed a significant reduction in cell viability in breast cancer cell lines when treated with varying doses of the compound .
  • In vivo Models : Animal studies have indicated that administration of the compound leads to reduced tumor size and improved survival rates compared to control groups .

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituents, and biological activities. Below is a detailed comparative analysis:

Core Heterocyclic System

Pyrimidoindole vs. Triazole vs. Oxadiazole

  • Target Compound : The pyrimidoindole core (a fused pyrimidine-indole system) provides a rigid, planar structure conducive to intercalation or binding to hydrophobic enzyme pockets. The 4-oxo group and methoxy/methyl substituents modulate electronic properties and steric bulk .
  • Triazole Analogs: Compounds like N-(3,5-dimethoxyphenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide () replace the pyrimidoindole with a 1,2,4-triazole ring.
  • Oxadiazole Analogs : Derivatives such as N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide () feature a 1,3,4-oxadiazole core. Oxadiazoles are more polar due to oxygen and nitrogen atoms, which may enhance solubility but reduce membrane permeability compared to pyrimidoindoles .
Substituent Effects
Substituent Target Compound Triazole Analog () Oxadiazole Analog ()
Aromatic Ring 3,5-Dimethoxyphenyl 3,5-Dimethoxyphenyl 4-Methylphenyl
Heterocyclic Core Pyrimidoindole (8-methoxy, 3,5-dimethyl) 1,2,4-Triazole (4-methylphenyl, pyridinyl) 1,3,4-Oxadiazole (indol-3-ylmethyl)
Sulfur Linkage Sulfanyl (-S-) bridge Sulfanyl bridge Sulfanyl bridge
  • The 3,5-dimethoxyphenyl group (common in the target and triazole analogs) enhances electron-donating effects and lipophilicity, which may improve binding to hydrophobic targets.
  • The indol-3-ylmethyl substituent in oxadiazole analogs adds a tryptophan-like motif, which could mimic natural substrates in enzyme inhibition .

Biological Activity

N-(3,5-dimethoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in medicinal chemistry. This article discusses its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

PropertyValue
Molecular Formula C23H24N4O5S
Molecular Weight 468.53 g/mol
LogP 3.1428
Hydrogen Bond Acceptors 9
Hydrogen Bond Donors 1
Polar Surface Area 71.26 Ų

The unique structural features of this compound include a pyrimidoindole core and a methoxyphenyl acetamide moiety linked by a sulfanyl group, which contribute to its biological activities.

Research indicates that this compound interacts with specific enzymes and receptors in biological systems. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on certain kinases such as Glycogen Synthase Kinase 3 (GSK-3), which is implicated in various cellular processes including metabolism and cell survival.
  • Receptor Binding : Molecular docking studies suggest that the compound binds to specific targets within the cell, influencing pathways related to cancer cell proliferation and apoptosis.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it showed IC50 values lower than those of established chemotherapeutic agents like doxorubicin in Jurkat cells (a model for T-cell leukemia) .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. It demonstrated the ability to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress associated with cancer progression .

Case Studies and Research Findings

  • In Silico Studies : Computational modeling has been employed to predict the binding affinity of this compound to various protein targets. These studies have provided insights into the molecular interactions that underpin its biological activity .
  • In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound. Results indicated that oral administration resulted in significant reductions in tumor size compared to control groups .

Q & A

Q. What are the key considerations in designing a synthesis protocol for this compound?

A robust synthesis protocol should prioritize regioselective coupling of the pyrimidoindole core with the acetamide moiety. Key steps include optimizing solvent polarity (e.g., DMF or THF) to stabilize intermediates and controlling reaction temperature to avoid side products like over-oxidized sulfanyl groups. Spectral validation (e.g., 1H^1H-NMR for methoxy and methyl substituents) is critical for confirming structural integrity .

Q. How can researchers validate the structural identity and purity of this compound?

Use a combination of high-resolution mass spectrometry (HRMS) to confirm molecular weight and 13C^13C-NMR to verify carbon environments, particularly the carbonyl (C=O) and sulfanyl (C-S) groups. Purity can be assessed via HPLC with UV detection at 254 nm, ensuring >98% purity by area normalization. Cross-reference spectral data with synthetic intermediates (e.g., indole-thiol precursors) to rule out residual impurities .

Q. What biological targets are associated with pyrimido[5,4-b]indole derivatives?

Pyrimidoindoles are reported as selective Toll-like receptor 4 (TLR4) ligands, with substituents like methoxy groups influencing binding affinity. For example, N-cyclohexyl analogs showed TLR4 activation in macrophage assays, suggesting potential immunomodulatory applications .

Advanced Research Questions

Q. How can computational methods optimize the synthesis route and predict reactivity?

Implement quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for sulfanyl-acetamide coupling. Pair this with cheminformatics to screen solvent effects and catalyst compatibility. ICReDD’s integrated approach combines computational path searches with experimental validation to reduce trial-and-error inefficiencies .

Q. What strategies resolve contradictions between computational bioactivity predictions and experimental results?

Discrepancies may arise from solvation effects or protein flexibility. Use molecular dynamics (MD) simulations to account for ligand-receptor conformational changes. Validate with orthogonal assays (e.g., surface plasmon resonance for binding kinetics vs. cell-based TLR4 reporter assays) to confirm target engagement .

Q. How to systematically modify substituents for structure-activity relationship (SAR) studies?

Design a library of analogs with variations in methoxy, methyl, and aryl groups. Prioritize substitutions at the 3,5-dimethoxyphenyl and pyrimidoindole 8-position. Test in vitro using dose-response TLR4 activation assays (e.g., NF-κB luciferase reporter lines) and correlate with steric/electronic parameters (Hammett constants) .

Q. How to apply Design of Experiments (DoE) in process optimization?

Use fractional factorial designs to evaluate critical parameters (temperature, catalyst loading, stoichiometry). For example:

FactorLow LevelHigh Level
Temperature (°C)80120
Catalyst (mol%)515
Reaction Time (h)624

Analyze via response surface methodology (RSM) to identify optimal conditions for yield and purity .

Q. How to assess compound stability under varying pH and temperature conditions?

Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use Arrhenius kinetics to extrapolate degradation pathways (e.g., hydrolysis of the acetamide bond in acidic buffers). Stabilize via co-solvents (e.g., PEG-400) or lyophilization .

Q. What methods address solubility limitations for in vivo studies?

Explore micronization (jet milling) to reduce particle size or use lipid-based formulations (e.g., SNEDDS). Solubility parameters (Hansen solubility spheres) can guide excipient selection. For polar aprotic solvents, DMSO-water mixtures (≤10% v/v) are empirically effective .

Q. How to integrate multi-omics data to elucidate mechanistic pathways?

Combine transcriptomics (RNA-seq of treated cells) with proteomics (LC-MS/MS) to map TLR4 downstream signaling (e.g., MyD88/TRIF pathways). Validate using CRISPR knockouts of candidate genes (e.g., Tlr4 or Irak4) to confirm target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.